

ENMD-2076 Tartrate: A Technical Guide to its Signaling Pathway Modulation

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Compound of Interest		
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Abstract

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activities in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of the signaling pathways modulated by ENMD-2076, its mechanism of action, and a summary of its activity in various cancer models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

ENMD-2076 is a synthetic small molecule that selectively targets key kinases involved in cell cycle regulation and angiogenesis.[1] Its dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment, makes it a compelling candidate for cancer therapy.[2][3] This guide delves into the core molecular mechanisms of ENMD-2076, providing a detailed understanding of its effects on critical signaling cascades.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of two primary classes of kinases: Aurora kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2][3]



- Inhibition of Aurora Kinases: ENMD-2076 demonstrates potent and selective inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Aurora kinases are serine/threonine kinases that play a crucial role in mitotic checkpoint control, and their overexpression is common in many human cancers.[1][3] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in tumor cells.[4][5]
- Anti-Angiogenic Activity: The compound also targets a spectrum of RTKs that are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6] Key angiogenic kinases inhibited by ENMD-2076 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[3][6] This multi-targeted antiangiogenic profile allows ENMD-2076 to effectively inhibit the formation of new tumor blood vessels.[2]

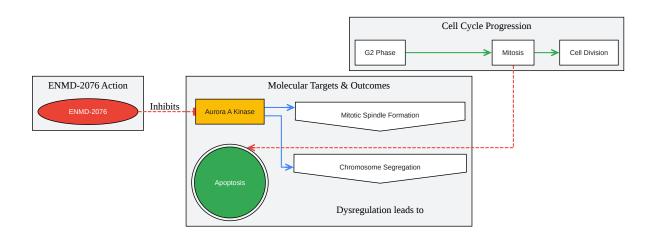
Signaling Pathway Modulation

The therapeutic potential of ENMD-2076 stems from its ability to modulate multiple critical signaling pathways simultaneously.

Aurora A Kinase Signaling Pathway

ENMD-2076's inhibition of Aurora A kinase disrupts the G2/M phase of the cell cycle. This leads to a cascade of events including the inhibition of mitotic spindle formation and improper chromosome segregation, ultimately triggering apoptosis.





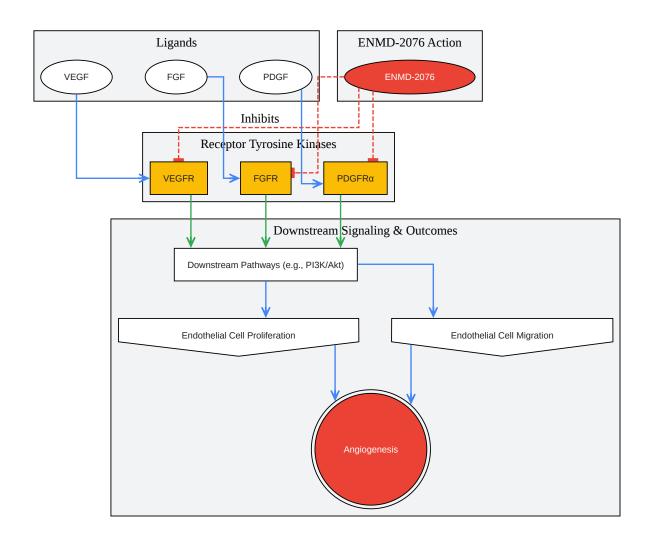
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Diagram 1: ENMD-2076 inhibition of the Aurora A kinase pathway.

Angiogenic Receptor Tyrosine Kinase Signaling Pathways

By targeting VEGFRs, FGFRs, and PDGFR α , ENMD-2076 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.





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Diagram 2: ENMD-2076 inhibition of angiogenic RTK pathways.

Quantitative Data



The following tables summarize the in vitro and in vivo activity of ENMD-2076 across various cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase Target	IC50 (nM)	Reference
Aurora A	14	[3][4][5]
Flt3	1.86	[4][5]
KDR/VEGFR2	58.2	[5]
Flt4/VEGFR3	15.9	[5]
FGFR1	92.7	[5]
FGFR2	70.8	[5]
PDGFRα	56.4	[5]
Src	56.4	[5]
Aurora B	350	[3]
Kit	120	[6]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

Cell Line	Cancer Type	IC50 (μM)	Reference
Wide Range of Solid Tumor and Hematopoietic Cancer Cell Lines	Various	0.025 - 0.7	[2][3][4]
Myeloma Cell Lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)	Multiple Myeloma	2.99 - 7.06	[4]
Human Leukemia Cell Lines	Leukemia	0.025 - 0.53	[5]



Table 3: Clinical Trial Outcomes of ENMD-2076

Cancer Type	Phase	Primary Endpoint	Result	Reference
Platinum- Resistant Ovarian Cancer	II	6-month Progression-Free Survival (PFS) Rate	22%	[2][7]
Triple-Negative Breast Cancer (TNBC)	II	6-month Clinical Benefit Rate (CBR)	16.7%	[8]
Ovarian Clear Cell Carcinoma (OCCC)	II	6-month Progression-Free Survival (PFS) Rate	22%	[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.

Methodology:

- Recombinant human kinase enzymes and corresponding substrates are used.
- Kinase reactions are performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).[5]
- ENMD-2076 is serially diluted to various concentrations.
- The kinase, substrate, ATP, and ENMD-2076 are incubated together.



- The amount of phosphorylated substrate is quantified using a suitable detection method, such as the PanVera Z'-Lyte kinase assay kit.[4]
- IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.

Methodology:[3]

- Adherent tumor cells are seeded in 96-well plates at a density of 500 cells per well.
- After 24 hours, the cells are treated with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nM to 125 μM) for 96 hours.
- Following treatment, the cells are fixed with trichloroacetic acid.
- The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
- The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM
 Tris base solution.
- The absorbance is measured at a wavelength of 510 nm to determine cell density.
- IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in animal models.

Methodology:[3]

- Cancer cells (e.g., 2 x 10⁶ to 30 x 10⁶) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).
- Tumors are allowed to grow to a specific size (e.g., 500-750 mm³).



- Mice are then treated with a single oral dose of ENMD-2076 or vehicle control.
- Tumor growth is monitored over time by measuring tumor volume.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to assess target kinase inhibition).

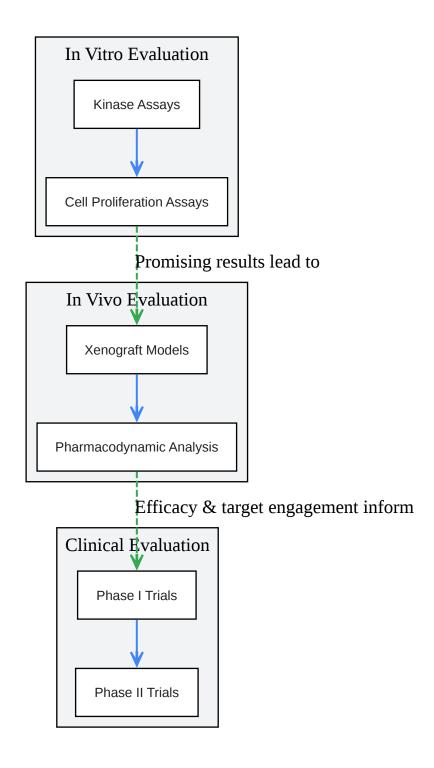
In Vivo Pharmacodynamic Studies

Objective: To assess the effect of ENMD-2076 on its target kinases within the tumor in vivo.

Methodology:[3]

- Tumor-bearing mice are treated with a single oral dose of ENMD-2076.
- At various time points post-treatment, tumors are harvested.
- Tumor lysates are prepared and subjected to Western blot analysis.
- Antibodies specific for the phosphorylated (active) and total forms of the target kinases (e.g., Aurora A, VEGFR2, FGFR1/2, Flt3) are used to determine the extent of target inhibition.





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Diagram 3: General workflow for preclinical and clinical evaluation of ENMD-2076.

Conclusion



ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of key signaling pathways driving tumor cell proliferation and angiogenesis. The data presented in this guide highlight its potent in vitro and in vivo activity and provide a foundation for its continued investigation in clinical settings. The detailed experimental protocols offer a resource for researchers to further explore the therapeutic potential of ENMD-2076 and to identify predictive biomarkers for patient selection.

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